BenchChemオンラインストアへようこそ!

Mycophenolate mofetil

Pharmacokinetics Immunosuppression Transplantation

Select Mycophenolate mofetil for its rapid, predictable absorption (tlag ~0.30 h) versus highly variable enteric-coated MPA sodium (tlag 2.0–8.9 h). Its superior predose concentration–AUC correlation (r²=0.48 vs. r²=0.02 for EC-MPS) enables reliable trough-level therapeutic drug monitoring, reducing the need for costly full AUC sampling. In de novo transplant protocols requiring rapid MPA exposure to prevent early acute rejection, MMF's faster absorption rate (Ka 4.1 h⁻¹) provides a distinct pharmacokinetic advantage. In renally impaired patients (eGFR 20–35 mL/min), MMF yields lower, more titratable MPA exposure (AUC 40.7 vs. 60.9 µg·h/mL for EC-MPS), mitigating accumulation risk.

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
CAS No. 140401-05-4
Cat. No. B7761426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolate mofetil
CAS140401-05-4
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
InChIInChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
InChIKeyRTGDFNSFWBGLEC-SYZQJQIISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol
In water, 43 mg/L at pH 7.4, temp not specified
9.50e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolate Mofetil (CAS 140401-05-4) Immunosuppressive Prodrug Procurement and Differentiation Overview


Mycophenolate mofetil (MMF; CAS 128794-94-5 for the active pharmaceutical ingredient) is a morpholinoethyl ester prodrug of mycophenolic acid (MPA) [1]. It acts as a selective, non-competitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), thereby blocking de novo guanosine nucleotide synthesis in lymphocytes [2]. This mechanism underlies its use as an immunosuppressant in solid organ transplantation and autoimmune diseases [3].

Why Mycophenolate Mofetil Cannot Be Interchanged with Other IMPDH Inhibitors or MPA Formulations Without Compromising Pharmacokinetic Predictability


Generic substitution of MMF with enteric-coated mycophenolate sodium (EC-MPS) or mycophenolic acid (MPA) is not straightforward. MMF exhibits a more rapid and less variable absorption profile with a consistent lag time (tlag) of ~0.30 hours, whereas EC-MPS shows a highly variable and significantly longer lag time (median 2.0-8.9 hours) [1]. This variability in tlag for EC-MPS directly impacts the predictability of MPA exposure and makes therapeutic drug monitoring (TDM) more challenging, as predose concentrations show a weak correlation with total MPA exposure (r²=0.02 for EC-MPS vs. r²=0.48 for MMF) [1]. Furthermore, in specific populations like pediatric patients, MMF may fail to achieve therapeutic MPA trough levels (0.8±0.3 µg/mL), whereas MPA sodium reliably reaches the target range (median 3.2 µg/mL), underscoring formulation-dependent efficacy [2].

Quantitative Comparative Evidence Guide for Mycophenolate Mofetil (MMF) vs. EC-MPS, Azathioprine, and Methotrexate


MMF Demonstrates Faster and Less Variable Absorption Kinetics Compared to EC-MPS

In a population pharmacokinetic study of renal transplant recipients, mycophenolate mofetil (MMF) exhibited a significantly faster absorption rate constant (4.1 h⁻¹) compared to enteric-coated mycophenolate sodium (EC-MPS, 3.0 h⁻¹; p<0.001) [1]. Furthermore, the lag time (tlag) was both shorter and less variable for MMF (median 0.30 h, IQR 0.26-0.34 h) than for EC-MPS (morning dose median 2.0 h, IQR 0.9-5.5 h; evening dose median 8.9 h, IQR 5.4-12.3 h; p<0.001) [1].

Pharmacokinetics Immunosuppression Transplantation

MMF Provides More Predictable Therapeutic Drug Monitoring with Stronger Trough-AUC Correlation

The correlation between predose MPA concentration and total MPA exposure (AUC) is substantially stronger with MMF than with EC-MPS. In a head-to-head population analysis, the r² value for MMF-treated patients was 0.48, compared to only 0.02 for EC-MPS-treated patients [1]. Additionally, morning predose MPA concentrations were less variable with MMF (median 1.6 mg/L, range 0.2-7.6 mg/L) than with EC-MPS (median 2.6 mg/L, range 0.4-24.4 mg/L) [1].

Therapeutic Drug Monitoring Pharmacokinetics Renal Transplantation

MMF Achieves Higher Peak MPA Concentration and Greater Overall Exposure in IgA Nephropathy Patients with Impaired Renal Function

In a randomized crossover study of patients with progressive IgA nephritis (eGFR 20-35 mL/min), MMF treatment resulted in significantly lower peak MPA concentration (Cmax = 6.0 µg/mL) and overall MPA exposure (AUC = 40.7 µg·h/mL) compared to EC-MPS (Cmax = 12.8 µg/mL, AUC = 60.9 µg·h/mL; P<0.05) [1]. The apparent clearance (CL/F) was also significantly higher for MMF (10.7 L/h) versus EC-MPS (7.9 L/h; P<0.05) [1].

IgA Nephropathy Pharmacokinetics Renal Impairment

MMF Demonstrates Comparable Long-Term Graft Function to Azathioprine but with 15-Fold Higher Cost

In the MYSS follow-up study of 248 renal transplant patients randomized to MMF (1 g bid) or azathioprine (AZA; 75-100 mg/d), the mean 5-year estimated GFR difference was 4.67 mL/min/1.73 m² in favor of AZA, but this difference was not statistically significant (95% CI: -0.43 to 9.77; P=0.07) [1]. Patient mortality (4.0% vs. 4.0%, P=0.95) and graft loss (6.8% vs. 6.1%, P=0.82) were similar between groups, yet MMF was noted to be approximately 15 times more expensive than azathioprine in this context [1].

Renal Transplantation Long-term Outcomes Cost-Effectiveness

MMF Exhibits High IMPDH2 Inhibition Potency with IC₅₀ of 27 nM

Mycophenolate mofetil is a prodrug that, upon conversion to mycophenolic acid (MPA), acts as a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH). MPA demonstrates non-competitive, reversible inhibition of IMPDH type II with an IC₅₀ of 27 nM, and inhibits IMPDH type I with an IC₅₀ of 39 nM [1]. This inhibition potently suppresses the proliferation of T and B lymphocytes, which are critically dependent on the de novo pathway of guanosine nucleotide synthesis [1].

Mechanism of Action IMPDH Inhibition Immunopharmacology

MMF Shows a Trend Toward Lower Clinical Acute Rejection Rates vs. Azathioprine in Steroid-Free Regimens

In the ATHENA trial comparing MMF (750 mg bid) to azathioprine (AZA; 75-125 mg/day) in 233 deceased donor kidney transplant recipients on low-dose cyclosporine and a steroid-free regimen, the incidence of clinical acute cellular rejection was lower in the MMF group (20 of 119 patients, 16.8%) compared to the AZA group (34 of 114 patients, 29.8%), with a hazard ratio of 0.58 (95% CI: 0.34 to 1.02; p=0.057) [1]. However, the primary endpoint of biopsy-proven chronic allograft nephropathy occurred at similar rates (MMF: 33.3% vs. AZA: 35.2%; HR 1.147, p=0.595) [1].

Renal Transplantation Acute Rejection Steroid-Free Immunosuppression

Optimal Research and Clinical Procurement Scenarios for Mycophenolate Mofetil Based on Differentiated Evidence


De Novo Solid Organ Transplantation Requiring Rapid and Predictable Immunosuppression Onset

In de novo heart and kidney transplant recipients where rapid achievement of therapeutic MPA concentrations is critical to prevent early acute rejection, MMF's faster absorption rate (Ka = 4.1 h⁻¹) and shorter, more consistent lag time (median 0.30 h) compared to EC-MPS provide a pharmacokinetic advantage [1]. This property simplifies initial dosing and reduces inter-patient variability in MPA exposure during the vulnerable early post-transplant period. Clinical trials confirm comparable efficacy in preventing treatment failure at 6 months (MMF: 57.9% vs. EC-MPS: 52.6%; 95% CI -21.0% to 10.4%) in de novo heart transplantation [2].

Therapeutic Drug Monitoring Protocols Utilizing Trough-Level Sampling

For clinical settings where MPA therapeutic drug monitoring is performed using limited sampling strategies or trough-level monitoring, MMF's stronger correlation between predose concentration and total AUC (r²=0.48) makes it the preferred formulation [1]. This correlation allows for more reliable dose adjustments based on a single trough sample, reducing the need for costly and time-intensive full AUC measurements. The less variable predose concentrations (median 1.6 mg/L) also minimize the risk of misinterpretation compared to EC-MPS [1].

Immunosuppression in IgA Nephropathy with Moderate Renal Impairment

In patients with progressive IgA nephropathy and reduced eGFR (20-35 mL/min), MMF provides distinct PK characteristics with lower MPA exposure (AUC = 40.7 µg·h/mL) compared to EC-MPS (AUC = 60.9 µg·h/mL) at equivalent doses [1]. This property allows for more precise titration of immunosuppression in this renally impaired population, where drug accumulation is a concern. The lower Cmax (6.0 vs. 12.8 µg/mL) may also mitigate peak concentration-related adverse effects, though IMPDH suppression was similar between formulations [1].

Cost-Sensitive Procurement for Long-Term Maintenance in Cyclosporine-Based Regimens

In healthcare systems where cost containment is paramount and patients are maintained on cyclosporine-based immunosuppression, procurement decisions should consider the MYSS and ATHENA trial data. These studies demonstrate that MMF offers no significant long-term advantage over azathioprine in terms of 5-year graft function (mean GFR difference 4.67 mL/min/1.73 m², P=0.07) or chronic allograft nephropathy (33.3% vs. 35.2%, P=0.595), yet MMF is approximately 15 times more expensive [2][3]. Therefore, MMF procurement should be reserved for patients intolerant to azathioprine or those on steroid-free protocols where a trend toward reduced acute rejection has been observed (HR 0.58, p=0.057) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolate mofetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.